SN-23862

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

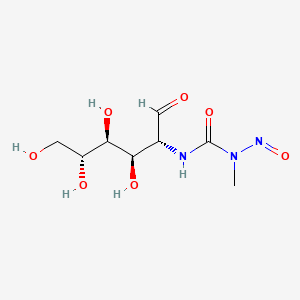

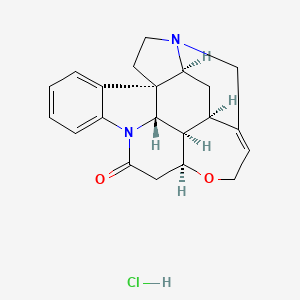

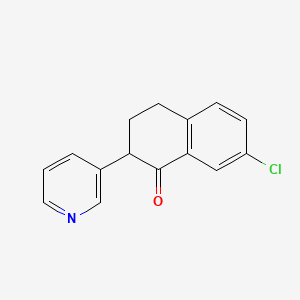

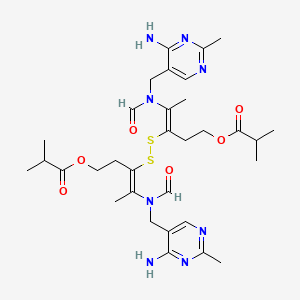

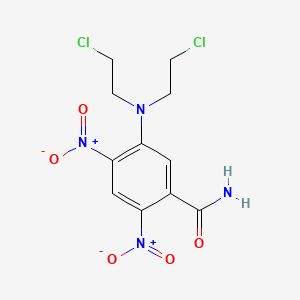

SN-23862, également connu sous le nom de 5-[bis(2-chloroéthyl)amino]-2,4-dinitrobenzamide, est un agent bioréducteur ayant une activité anticancéreuse potentielle. Il s'agit d'un analogue du CB-1954, une aziridine de dinitrobenzamide avec de la moutarde azotée. This compound est un promédicament qui est activé par la réduction enzymatique du nitro dans les tumeurs.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de SN-23862 implique la réaction du 5-amino-2,4-dinitrobenzamide avec la bis(2-chloroéthyl)amine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le diméthylformamide et un catalyseur pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit final. Des mesures de contrôle qualité sont mises en œuvre pour surveiller la cohérence et la sécurité du composé.

Analyse Des Réactions Chimiques

Types de réactions

SN-23862 subit plusieurs types de réactions chimiques, notamment :

Réduction : Les groupes nitro dans this compound peuvent être réduits en amines dans des conditions spécifiques.

Substitution : Les groupes chloroéthyle peuvent être substitués par d'autres nucléophiles en présence de réactifs appropriés.

Réactifs et conditions courants

Réduction : Les réactifs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium ou le dithionite de sodium.

Substitution : Des réactifs tels que l'azoture de sodium ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Réduction : Les principaux produits formés sont les amines correspondantes.

Substitution : Les produits dépendent du nucléophile utilisé, ce qui donne lieu à divers dérivés substitués.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé comme promédicament dans la thérapie génodirigée des promédicaments enzymatiques (GDEPT) pour le traitement du cancer.

Biochimie : this compound est utilisé pour étudier les mécanismes d'activation bioréductrice et les effets de l'hypoxie sur l'activation des médicaments.

Pharmacologie : La recherche sur this compound aide à comprendre la pharmacocinétique et le métabolisme des agents bioréducteurs.

Mécanisme d'action

This compound exerce ses effets par la nitroréduction enzymatique. Le composé est réduit par les enzymes nitroreductases dans les cellules tumorales hypoxiques, ce qui conduit à la formation de métabolites cytotoxiques. Ces métabolites provoquent des liaisons croisées de l'ADN et la mort cellulaire. Les principales cibles moléculaires sont les brins d'ADN, et les voies impliquées comprennent l'activation des mécanismes de réponse aux dommages de l'ADN .

Applications De Recherche Scientifique

SN-23862 has several scientific research applications, including:

Cancer Research: It is used as a prodrug in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment.

Biochemistry: this compound is used to study the mechanisms of bioreductive activation and the effects of hypoxia on drug activation.

Pharmacology: Research on this compound helps in understanding the pharmacokinetics and metabolism of bioreductive agents.

Mécanisme D'action

SN-23862 exerts its effects through enzymatic nitroreduction. The compound is reduced by nitroreductase enzymes in hypoxic tumor cells, leading to the formation of cytotoxic metabolites. These metabolites cause DNA cross-linking and cell death. The primary molecular targets are the DNA strands, and the pathways involved include the activation of DNA damage response mechanisms .

Comparaison Avec Des Composés Similaires

Composés similaires

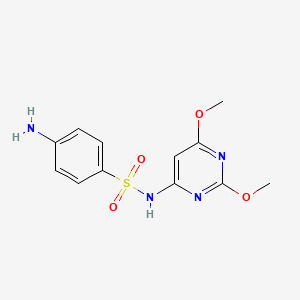

CB-1954 : Une aziridine de dinitrobenzamide avec de la moutarde azotée, similaire en structure et en fonction à SN-23862.

PR-104 : Un autre promédicament activé par l'hypoxie utilisé dans la thérapie du cancer.

Unicité de this compound

This compound est unique en raison de sa puissance cytotoxique supérieure et de ses propriétés de diffusion par rapport au CB-1954. Il a montré une efficacité parstander plus élevée dans les couches multicellulaires et les xénogreffes tumorales, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Propriétés

Numéro CAS |

142439-61-0 |

|---|---|

Formule moléculaire |

C11H12Cl2N4O5 |

Poids moléculaire |

351.14 g/mol |

Nom IUPAC |

5-[bis(2-chloroethyl)amino]-2,4-dinitrobenzamide |

InChI |

InChI=1S/C11H12Cl2N4O5/c12-1-3-15(4-2-13)9-5-7(11(14)18)8(16(19)20)6-10(9)17(21)22/h5-6H,1-4H2,(H2,14,18) |

Clé InChI |

DQMALWRRERBILB-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1N(CCCl)CCCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

SMILES canonique |

C1=C(C(=CC(=C1N(CCCl)CCCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Apparence |

Solid powder |

Key on ui other cas no. |

142439-61-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide SN 23862 SN-23862 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.